4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine
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Overview
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine is an organic compound that features a boronic ester group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine typically involves the reaction of 4-bromomethylpyridine with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the pyridine ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and drug delivery systems . The pyridine ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with a methoxy group instead of a phenoxymethyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyridine ring.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Features a tetrahydropyridine ring instead of a pyridine ring.
Uniqueness
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine is unique due to its combination of a boronic ester group and a pyridine ring, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-5-7-16(8-6-15)21-13-14-9-11-20-12-10-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVVGFDOBYUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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